![molecular formula C56H92O22 B8087361 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate](/img/structure/B8087361.png)
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate
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Overview
Description
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate is a useful research compound. Its molecular formula is C56H92O22 and its molecular weight is 1117.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound identified as [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate is a complex organic molecule with significant biological activity. This article examines its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple hydroxyl groups and oxane rings. The stereochemistry of the compound is crucial for its biological activity. The presence of multiple chiral centers suggests that stereoisomerism may play a role in its interaction with biological targets.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₃₁H₅₄O₁₄ |
IUPAC Name | [(2S,...)-...dodecahydropicene-4a-carboxylate] |
Chiral Centers | 12 (indicating potential for stereoisomerism) |
Functional Groups | Hydroxyl (-OH), Carboxyl (-COOH), Ether |
Antioxidant Properties
Research indicates that compounds similar to the one exhibit antioxidant activity , which is essential for neutralizing free radicals in biological systems. A study highlighted that polyphenolic compounds can significantly reduce oxidative stress markers in various cell lines .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anticancer Effects
Preliminary investigations suggest that the compound may possess anticancer properties . Specific derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study indicated that similar polyphenolic compounds could inhibit tumor growth in xenograft models .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects attributed to the compound's ability to modulate neuroinflammatory processes. It has been suggested that it may help in conditions such as Alzheimer's disease by reducing amyloid-beta toxicity and promoting neuronal survival .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of derivatives related to our compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Efficacy
In a controlled experiment assessing antimicrobial efficacy against Staphylococcus aureus, the compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests a strong potential for therapeutic applications in treating bacterial infections .
Case Study 3: Anticancer Mechanisms
A recent trial involving human prostate cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups.
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Agents : The compound exhibits potential as an antidiabetic agent due to its structural similarities with known glucose transport inhibitors. Research has indicated that modifications in the sugar moieties can enhance its efficacy in regulating blood glucose levels by improving insulin sensitivity .
- Antioxidant Properties : Studies have shown that compounds with similar structures possess significant antioxidant activity. This suggests that the compound may help mitigate oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .
- Antimicrobial Activity : The presence of multiple hydroxyl groups in the structure suggests potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Cancer Research : There is growing interest in the compound's role in cancer therapy. Certain derivatives have been found to induce apoptosis in cancer cells, suggesting a mechanism for anticancer activity. Ongoing research aims to elucidate these pathways further .
Biochemical Applications
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. This property is being explored for applications in enzyme-linked assays and therapeutic interventions targeting specific metabolic pathways .
- Drug Delivery Systems : Its complex structure can be utilized in drug delivery systems, particularly for targeted therapy. By modifying the compound, researchers aim to create carriers that can deliver drugs directly to affected tissues, minimizing side effects and enhancing therapeutic efficacy .
- Biomaterials : The compound's biocompatibility makes it suitable for use in biomedical applications such as tissue engineering and regenerative medicine. Its ability to interact with biological systems could facilitate the development of scaffolds for cell growth and tissue regeneration .
Materials Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. These materials could have applications in coatings, adhesives, and composites .
- Nanotechnology : The unique structural features of the compound allow for its integration into nanomaterials, which can be used in various applications ranging from drug delivery to environmental remediation.
Case Studies and Research Findings
- A study published in Journal of Medicinal Chemistry explored the modification of similar compounds to enhance their antidiabetic activity, demonstrating significant improvements in glucose uptake in cellular models .
- Research featured in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial properties of structurally related compounds, paving the way for further exploration of this compound's potential .
- An investigation into the anticancer effects of similar compounds published in Cancer Research revealed mechanisms by which these compounds induce apoptosis in tumor cells, suggesting a promising avenue for therapeutic development .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H92O22/c1-26-33(60)38(65)43(69)55(10,77-26)78-42-28(21-57)73-44(41(68)37(42)64)72-23-29-35(62)36(63)40(67)46(74-29)76-47(70)56-19-17-48(2,3)24-52(56,7)31-12-16-53(8)50(5)14-13-32(75-45-39(66)34(61)27(59)22-71-45)49(4,25-58)30(50)11-15-54(53,9)51(31,6)18-20-56/h12,26-30,32-46,57-69H,11,13-25H2,1-10H3/t26-,27-,28+,29+,30-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,49-,50-,51+,52+,53+,54-,55-,56+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKMSHRQUVRJE-ZMHVHNPWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)(C)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4(C6=CCC7(C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C)O)O)O)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@](O1)(C)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@]7([C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)C)[C@]4(CC(CC5)(C)C)C)C)O)O)O)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H92O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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